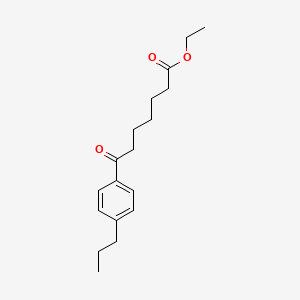

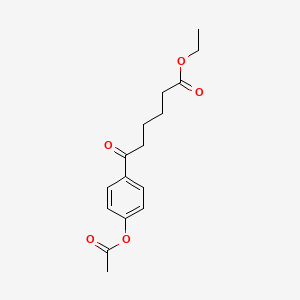

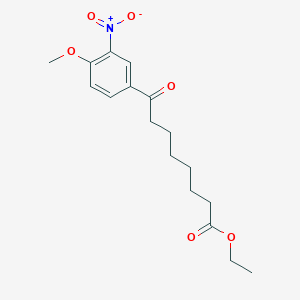

Ethyl 7-oxo-7-(4-propylphenyl)heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several steps, including oxidation and esterification. For instance, the synthesis of ethyl or methyl 7-oxoheptanoate from cycloheptanone involves an oxidation step with potassium persulfate followed by further oxidation with pyridinium chlorochromate (PCC) . This method could potentially be adapted for the synthesis of Ethyl 7-oxo-7-(4-propylphenyl)heptanoate by introducing the appropriate 4-propylphenyl group at the relevant step in the synthesis.

Molecular Structure Analysis

While the molecular structure of Ethyl 7-oxo-7-(4-propylphenyl)heptanoate is not directly analyzed in the papers, the structure can be inferred to contain an ester functional group, a ketone group, and a propyl-substituted phenyl group. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 7-oxo-7-(4-propylphenyl)heptanoate, but they do describe reactions of structurally similar compounds. For example, the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate involves O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These reactions could offer insights into the types of chemical transformations that Ethyl 7-oxo-7-(4-propylphenyl)heptanoate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-oxo-7-(4-propylphenyl)heptanoate can be speculated based on the properties of similar compounds. For example, the volatility of 4-heptanone, a beta-oxidation product of 2-ethylhexanoic acid, suggests that Ethyl 7-oxo-7-(4-propylphenyl)heptanoate might also exhibit volatility due to the presence of the ketone group . The ester group in the compound would likely contribute to its solubility in organic solvents.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 7-oxo-7-(4-propylphenyl)heptanoate is explored in the field of organic synthesis. For example, a study by Vostrikov et al. (2010) demonstrated the synthesis of ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, which involved the condensation of ethyl 7-(2-oxo-5-formulcyclopentyl)heptanoate. This research is significant in understanding the chemical properties and potential applications of similar compounds (Vostrikov et al., 2010).

Catalysis and Chemical Transformations

- In another study, Gliński et al. (2005) investigated the ketonization of alkyl esters of heptanoic acid over various oxide catalysts. This research contributes to understanding the catalytic applications of compounds related to ethyl 7-oxo-7-(4-propylphenyl)heptanoate, particularly in transformations of alkyl heptanoates (Gliński et al., 2005).

Crystal Structure Analysis

- The compound's structural aspects are also of interest. Kurbanova et al. (2009) determined the crystal structures of related compounds, contributing to the knowledge of molecular configurations and potential applications in material science or pharmaceuticals (Kurbanova et al., 2009).

Propiedades

IUPAC Name |

ethyl 7-oxo-7-(4-propylphenyl)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-8-15-11-13-16(14-12-15)17(19)9-6-5-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAXAYRBCJLXRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287684 |

Source

|

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-oxo-7-(4-propylphenyl)heptanoate | |

CAS RN |

951888-86-1 |

Source

|

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ζ-oxo-4-propylbenzeneheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 6-[3-(N,N-dimethylamino)phenyl]-6-oxohexanoate](/img/structure/B1326020.png)

![Ethyl 8-[3-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326022.png)

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)